N-{[4-benzyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound belongs to the adamantane-tethered 1,2,4-triazole class, characterized by a rigid adamantane core and a triazole ring substituted with a benzyl group at position 4 and a methylsulfanyl group at position 3. The adamantane moiety enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, making it pharmacologically relevant .
Properties
IUPAC Name |
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-28-21-25-24-19(26(21)14-15-5-3-2-4-6-15)13-23-20(27)22-10-16-7-17(11-22)9-18(8-16)12-22/h2-6,16-18H,7-14H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNXEKWYKJCTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-benzyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole ring, which is then functionalized with a benzyl group at the 4-position and a methylsulfanyl group at the 5-position. This intermediate is then reacted with adamantane-1-carboxylic acid to form the final product through an amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the selection of appropriate solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
N-{[4-benzyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent .
- Antiviral Properties : Similar compounds have demonstrated antiviral effects, suggesting that this compound may also inhibit viral replication .
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .
Chemical Research
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
- Catalyst Development : Its unique structure allows it to be used in developing new catalysts for organic reactions .
- Material Science : The compound's properties make it suitable for creating novel materials with specific functionalities .
Case Studies and Research Findings
Several studies have documented the effects and applications of similar compounds:
- Antimicrobial Studies : Research on sulfur-substituted triazoles has shown significant antimicrobial activity against resistant strains .
- Anti-inflammatory Research : Compounds with similar structures have been linked to anti-inflammatory effects, indicating potential for treating inflammatory diseases .
- Mechanistic Studies : Investigations into the mechanisms of action reveal that these compounds often interact with specific enzymes or receptors, inhibiting their functions effectively .
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s unique substitution pattern differentiates it from analogs. Key comparisons include:
Key Observations:
- The benzyl group at position 4 could increase steric bulk, affecting receptor binding compared to methyl or phenyl analogs .
Biological Activity
N-{[4-benzyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide, a derivative of adamantane and triazole, has garnered attention due to its diverse biological activities. This compound is part of a broader class of triazole derivatives known for their pharmacological potential, including antiviral, antibacterial, and anticancer properties.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C14H18N4O2S
- Key Functional Groups : Adamantane moiety, triazole ring, and a benzyl group.
Antiviral Activity
Research indicates that adamantane derivatives exhibit significant antiviral properties. For instance, earlier studies have shown that similar compounds possess activity against influenza and HIV viruses. The mechanism often involves interference with viral replication processes or inhibition of viral enzyme functions .
Antibacterial Activity
Recent investigations highlight the antibacterial potential of triazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains. Studies suggest that the presence of the triazole ring enhances interaction with bacterial targets, leading to effective inhibition of growth .
Anticancer Properties
The biological activity of triazole derivatives extends to anticancer effects. Compounds linked to adamantane have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are under investigation, focusing on their ability to modulate signaling pathways involved in tumor growth .
Study 1: Antiviral Efficacy
In a study examining the antiviral properties of adamantane-linked triazoles, researchers found that compounds similar to this compound demonstrated potent activity against influenza virus strains. The study utilized in vitro assays to quantify viral load reduction in infected cell lines.
Study 2: Antibacterial Assessment
A comparative analysis was conducted on the antibacterial activity of various adamantane derivatives. This compound was among those tested against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm adamantane C-H signals (δ 1.6–2.1 ppm) and triazole ring protons (δ 7.5–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 438.2 .
- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., triazole-adamantane dihedral angles ~85°) .
Basic: What preliminary biological screening assays are used to evaluate its bioactivity?
Q. Methodological Answer :
- Antimicrobial Activity : Test against Candida albicans (MIC ≤ 25 µg/mL) and Staphylococcus aureus via broth microdilution .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for fungal lanosterol 14α-demethylase (CYP51) inhibition .
Advanced: How can synthetic efficiency be improved for large-scale production?
Q. Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction time (30% faster) and improve reproducibility by controlling exothermic steps .
- Catalyst Optimization : Immobilized catalysts (e.g., polymer-supported EDC) enable recycling and reduce waste .
- Machine Learning : Quantum chemical calculations (DFT) predict optimal solvent-catalyst pairs, reducing trial-and-error .
Advanced: How do structural modifications (e.g., alkyl chain length) affect bioactivity?
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Methylsulfanyl | Enhanced antifungal | |
| Benzyl | Improved lipophilicity (LogP ~3.5) | |
| Adamantane | Increased metabolic stability (t₁/₂ > 6h) | |
| Methodology : Synthesize derivatives with varying R-groups and compare MIC/IC₅₀ values . |
Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Q. Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., NIH/3T3) and incubation times .
- Validate Purity : Impurities >5% (e.g., unreacted adamantane) skew results; re-test via LC-MS .
- Control Solvent Effects : DMSO concentration ≤1% to avoid false positives .
Advanced: What mechanistic insights exist for its antimicrobial action?
Q. Hypotheses and Methods :
- Target Inhibition : Molecular docking suggests binding to fungal CYP51 (binding energy ≤ -8.5 kcal/mol) .
- Membrane Disruption : Atomic force microscopy (AFM) reveals pore formation in C. albicans membranes .
- Resistance Studies : Serial passage assays monitor mutation rates in S. aureus over 20 generations .
Advanced: How stable is this compound under physiological conditions?
Q. Stability Data :
| Condition | Half-Life (t₁/₂) | Degradation Product | Reference |
|---|---|---|---|
| pH 7.4 (37°C) | 5.2 h | Adamantane-1-carboxylic acid | |
| Human Liver Microsomes | 3.8 h | Triazole sulfoxide | |
| Methodology : Incubate in simulated gastric fluid (SGF) and analyze via UPLC-QTOF . |
Advanced: What computational tools predict its reactivity or metabolite profile?
Q. Methodological Answer :
- Reactivity : DFT calculations (Gaussian 16) model electrophilic sites (e.g., sulfur in methylsulfanyl) .
- Metabolites : CYP450 isoform prediction using SwissADME (major Phase I: oxidation at triazole) .
- Solubility : COSMO-RS predicts aqueous solubility (0.12 mg/mL) .
Advanced: Why do bioactivity results vary between in vitro and in vivo models?
Q. Analysis and Solutions :
- Pharmacokinetics : Low oral bioavailability (<15%) due to poor intestinal absorption .
- Metabolite Interference : Sulfoxide metabolites (via CYP3A4) show reduced potency .
- Experimental Design : Use murine infection models with pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
